molecular formula C8H13NO5 B063227 methyl (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate CAS No. 180336-28-1

methyl (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate

Cat. No. B063227
M. Wt: 203.19 g/mol
InChI Key: ZZYBFRMUWNOGKV-QPPQHZFASA-N
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Description

Synthesis Analysis

The synthesis of pyran derivatives often involves multi-component reactions or cyclization strategies to construct the pyran ring. A novel and convenient synthesis approach for pyran derivatives provides high yields and demonstrates the adaptability of multi-component synthesis strategies. This method involves the reaction of specific bromo-substituted benzene derivatives with other components to avoid undesired isomers during preparation, showcasing the efficiency and precision in synthesizing complex pyran structures (Liu et al., 2008).

Molecular Structure Analysis

The molecular structure of pyran derivatives is characterized by X-ray crystallography, revealing their conformation and stereochemistry. For example, the structure analysis of certain pyran derivatives has provided detailed insights into their "flattened-boat" conformation and the stereochemical arrangement of substituents around the pyran ring, highlighting the importance of molecular structure in determining the compound's chemical behavior and reactivity (Kumar et al., 2021).

Chemical Reactions and Properties

Pyran derivatives undergo various chemical reactions that highlight their versatility and reactivity. These reactions include cyclocondensation with phenylhydrazine hydrochloride to produce pyrazole derivatives, demonstrating the reactivity of the pyran ring towards nucleophilic attack and its potential for generating heterocyclic compounds with biological activity (Naveen et al., 2021).

Scientific Research Applications

Enantiospecific Synthesis

The enantiospecific synthesis of related compounds, such as 6-ethyl-3,4-dihydro-2-methyl-4-oxo-2H-pyran-5-carboxylic acid, has been achieved with high enantiomeric excess, highlighting the potential of similar dihydropyran compounds in stereocontrolled synthesis (Deschenaux et al., 1989).

Multicomponent Reaction Synthesis

A one-pot multicomponent reaction (MCR) synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives, closely related to the target compound, has been developed, showcasing the compound's relevance in creating fluorinated fused heterocyclic compounds (Wang et al., 2012).

Crystallographic Studies

The crystal structure of [(2R,3R,4S)-3,4-bis(acetyloxy)-5-iodo-3,4-dihydro-2H-pyran-2-yl]methyl acetate, a structurally similar compound, has been analyzed, providing insights into the molecular conformations and potential interactions of similar dihydropyran derivatives (Zukerman-Schpector et al., 2015).

Synthesis of Functionalized Pyridines

The reaction of related compounds like 4-hydroxy-6-methyl-2-pyridone with various reagents leads to the formation of functionalized 4H-pyrano[3,2-c]pyridines, indicating the utility of dihydropyran compounds in synthesizing complex heterocyclic structures (Mekheimer et al., 1997).

Novel Routes in Organic Synthesis

The synthesis of 2-(hydroxymethyl)-2,3-dihydrofu- ro(2,3-b)pyridines and 3-hydroxy-3,4-dihydro-2H-pyrano(2,3-b)pyridines from 1,2,4- triazines, similar to the compound , demonstrates novel routes in organic synthesis and the potential of dihydropyran compounds in creating diverse organic molecules (Hajbi et al., 2010).

Future Directions

While specific future directions for this compound are not mentioned, research into similar compounds suggests potential applications in biomedicine .

properties

IUPAC Name

methyl (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO5/c1-13-8(9)5-2-4(11)7(12)6(3-10)14-5/h2,4,6-7,9-12H,3H2,1H3/t4-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYBFRMUWNOGKV-QPPQHZFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=CC(C(C(O1)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=N)C1=C[C@H]([C@H]([C@H](O1)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372689
Record name ST048745
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate

CAS RN

180336-28-1
Record name ST048745
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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